molecular formula C12H19N3 B038766 4-(4-Ethylpiperazin-1-yl)aniline CAS No. 115619-01-7

4-(4-Ethylpiperazin-1-yl)aniline

Cat. No. B038766
CAS RN: 115619-01-7
M. Wt: 205.3 g/mol
InChI Key: KEPUOYACJXZYTQ-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)aniline is an important organic synthesis intermediate, widely used in pharmaceutical and pesticide industries . It is a synthetic molecule composed of an aniline group and a piperazine ring.


Molecular Structure Analysis

The molecular formula of 4-(4-Ethylpiperazin-1-yl)aniline is C12H19N3 . The InChI code is 1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3 .


Physical And Chemical Properties Analysis

4-(4-Ethylpiperazin-1-yl)aniline is a white crystalline solid with a molecular weight of 205.3 g/mol . It has a melting point of 76-78°C and a boiling point of 364.4±37.0 °C . It is soluble in many polar organic solvents, such as ethanol and ether .

Scientific Research Applications

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Organic Intermediate

4-(4-Ethylpiperazin-1-yl)aniline is an important organic intermediate . It can be used in the synthesis of various other compounds, serving as a building block in chemical reactions.

Agrochemical Applications

As an organic intermediate, this compound can be used in the production of agrochemicals . These are chemicals used in agriculture, such as pesticides, insecticides, and fertilizers.

Pharmaceutical Applications

This compound can also be used in the pharmaceutical industry . As an intermediate, it can be used in the synthesis of various drugs.

Dye and Pigment Production

The compound can be used in the production of dyes and pigments . Aniline compounds are often used in the synthesis of azo dyes, which are used in a variety of industries, including textiles and printing.

Heterocyclic Compound Research

Piperazine compounds, such as 4-(4-Ethylpiperazin-1-yl)aniline, are an important branch of heterocyclic compounds . These compounds contain a ring structure that includes at least one atom other than carbon, and they have a wide range of applications in medicinal chemistry and drug design.

properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPUOYACJXZYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359078
Record name 4-(4-ethylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylpiperazin-1-yl)aniline

CAS RN

115619-01-7
Record name 4-(4-Ethyl-1-piperazinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115619-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-ethylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture containing 4-ethyl-1-(4-nitrophenyl)piperazine in methanol with catalytic amount of 10% Pd/C was hydrogenated to yield 4-(4-ethylpiperazinyl)phenylamine. MS: MH+=205.
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Synthesis routes and methods II

Procedure details

A suspension of 1-ethyl-4-(4-nitro-phenyl)-piperazine (Step 1.10) (6.2 g, 26.35 mmol) and Raney nickel (2 g) in MeOH (120 mL) was stirred for 7 h at rt, under a hydrogen atmosphere. The reaction mixture was filtered through a pad of celite and concentrated to afford 5.3 g of the title compound as a violet solid: ESI-MS: 206.1 [M+H]+; TLC: Rf=0.15 (DCM/MeOH+1% NH3aq, 9:1).
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Synthesis routes and methods III

Procedure details

4-(4-Ethyl-piperazin-1-yl)-phenylamine is prepared in 2 steps from 1-bromo-4-nitro-benzene and 1-ethyl-piperazine as described in Example 1, Step A and B.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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